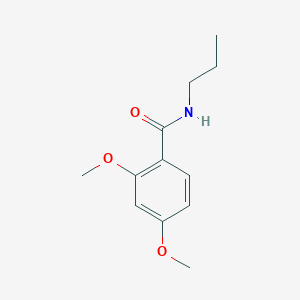![molecular formula C20H16BrN5OS B12462910 (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12462910.png)
(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and various substituents, including bromophenyl and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as potassium hydroxide.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine hydrate with an appropriate β-diketone, such as acetylacetone.
Coupling of the Rings: The thiazole and pyrazole rings are then coupled through a diazo coupling reaction, where the diazonium salt of the thiazole derivative reacts with the pyrazole derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and dyes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cellular receptors and influencing signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
- 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
- 2-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one
Uniqueness
The uniqueness of 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methylphenyl)diazen-1-yl]-1H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C20H16BrN5OS |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(4-methylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H16BrN5OS/c1-12-3-9-16(10-4-12)23-24-18-13(2)25-26(19(18)27)20-22-17(11-28-20)14-5-7-15(21)8-6-14/h3-11,25H,1-2H3 |
InChI-Schlüssel |
WFPKUFRGAKSPBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)
![2-[5-(4-bromophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12462833.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)

![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
![Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12462866.png)
![1-[4-(Morpholin-4-ylcarbonyl)phenyl]-3-naphthalen-1-ylurea](/img/structure/B12462868.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462890.png)



